molecular formula C21H23N3O B4576585 2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

Cat. No.: B4576585
M. Wt: 333.4 g/mol
InChI Key: RHFMKWITYLWDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzimidazole class of organic compounds and has been synthesized through various methods.

Scientific Research Applications

Antihistaminic Activity

Benzimidazole derivatives have been synthesized and evaluated for their H1-antihistaminic activity. A study demonstrated that certain 2-(4-substituted-1-piperazinyl)benzimidazoles possess potent antihistaminic activity, both in vitro and in vivo. These compounds show promise due to their significant activity compared to traditional antihistaminic agents, with one compound being 39 times more potent than chlorpheniramine maleate in vivo, highlighting their potential for clinical evaluation as antihistaminic agents (Iemura et al., 1986).

Antibacterial Activity

The antibacterial properties of 2-piperidin-4-yl-benzimidazoles have been explored, revealing that certain compounds exhibit low micromolar minimal inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including clinically important enterococci. This positions them as a new class of potential antibacterial agents, demonstrating the versatility of benzimidazole derivatives in combating bacterial infections (He et al., 2003).

Antiproliferative and Apoptotic Effects

Research on benzimidazole derivatives has also extended to their antiproliferative and apoptotic effects against cancer cell lines. A series of 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl] benzimidazole derivatives were synthesized and evaluated, showing significant anticancer activity. These compounds, especially those bearing dimethylamino moieties, exhibited higher antitumor activity, suggesting their utility as potential anticancer agents (Yurttaş et al., 2015).

Antifungal Activity

The synthesis and evaluation of benzimidazole derivatives for antifungal activity have been conducted, with several new compounds synthesized and tested against Candida, Aspergillus, and dermatophytes. Some derivatives, particularly 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, showed promising antifungal activities, indicating the potential of benzimidazole derivatives in developing new antifungal drugs (Khabnadideh et al., 2012).

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(23-13-7-2-8-14-23)16-24-19-12-6-5-11-18(19)22-20(24)15-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMKWITYLWDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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